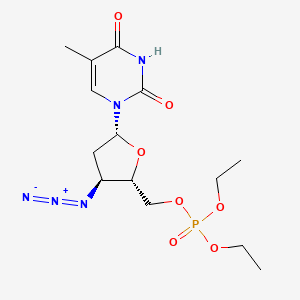
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound belonging to the pyrimidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could enable it to act as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The amino and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: shares similarities with other pyrimidinone derivatives, such as:
Uniqueness
The presence of both amino and nitroso groups in this compound distinguishes it from other similar compounds
Propriétés
Numéro CAS |
6501-95-7 |
|---|---|
Formule moléculaire |
C6H8N4O2S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
6-amino-1,3-dimethyl-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O2S/c1-9-4(7)3(8-12)5(11)10(2)6(9)13/h7H2,1-2H3 |
Clé InChI |
ZNIGBVHXVZODGC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=S)C)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B12811078.png)


![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)



![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)

